4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

HIV-1 integrase ALLINI LEDGF/p75 pocket

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS 1784382‑81‑5, free base; also available as hydrochloride or dihydrochloride salts) is a partially saturated, nitrogen‑bearing bicyclic heterocycle belonging to the 1,6‑naphthyridine family. It features a tautomerisable 4‑hydroxy/4‑oxo pyridone motif, a secondary amine in the saturated ring, and a 3‑carboxylic acid group.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B13213628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC=C(C2=O)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14)
InChIKeyFYGQRPCDSAUQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic Acid – Core Scaffold & Procurement-Relevant Identity


4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS 1784382‑81‑5, free base; also available as hydrochloride or dihydrochloride salts) is a partially saturated, nitrogen‑bearing bicyclic heterocycle belonging to the 1,6‑naphthyridine family. It features a tautomerisable 4‑hydroxy/4‑oxo pyridone motif, a secondary amine in the saturated ring, and a 3‑carboxylic acid group. The scaffold serves as a versatile intermediate for constructing more elaborate 5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑based libraries, notably those targeting the HIV‑1 integrase allosteric LEDGF/p75 pocket [REFS‑1]. Key computed properties include a molecular weight of 194.19 g·mol⁻¹ (free base), 4 H‑bond donors, 5 H‑bond acceptors, and a single rotatable bond, suggesting a moderately rigid, ligand‑efficient core [REFS‑2].

Why In‑Class Naphthyridine‑3‑Carboxylic Acids Cannot Replace 4‑Hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic Acid in Structure‑Driven Discovery


Within the broader tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid family, small substituent changes drastically alter tautomeric equilibrium, hydrogen‑bonding capacity, and target engagement. The 4‑hydroxy group controls the keto‑enol tautomerism that dictates the donor/acceptor pharmacophore pattern recognized by targets such as the HIV‑1 integrase LEDGF/p75 pocket or acyl‑CoA:cholesterol acyltransferase (ACAT) [REFS‑1]. Analogs lacking the 4‑hydroxy (e.g., 5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid) or bearing alkyl, benzyl, or carbamate substituents at N‑6 exhibit divergent biological profiles, rendering simple replacement unreliable for reproducible structure‑activity relationship (SAR) campaigns or manufacturing process development [REFS‑2]. The following quantitative evidence highlights the specific dimensions where this compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for 4‑Hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic Acid vs. Close Analogs


Tautomeric Control by the 4‑Hydroxy/Oxo Group Directs Pharmacophoric H‑Bond Topology

The 4‑hydroxy substituent enables a stable keto‑enol tautomerism wherein the 4‑oxo form acts as a canonical H‑bond acceptor. In the HIV‑1 integrase allosteric site (PDB 6NCJ), the 4‑oxo group of co‑crystallized tetrahydro‑1,6‑naphthyridine ligands accepts a hydrogen bond from the backbone NH of Glu170, while the 3‑carboxylic acid donates a hydrogen bond to Thr174 [REFS‑1]. The des‑hydroxy analog 5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid cannot establish this same tautomeric state, leading to a >100‑fold drop in integrase inhibition potency in cell‑based EC₅₀ assays (representative EC₅₀ >10 µM vs. <0.1 µM for 4‑hydroxy‑containing optimized leads) [REFS‑1]. A comparator with an N‑6 benzyl substituent (6‑benzyl‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid) introduced steric clash with the LEDGF/p75 binding cleft, eliminating activity (EC₅₀ >30 µM).

HIV-1 integrase ALLINI LEDGF/p75 pocket

N‑6 Unsubstituted Secondary Amine Maintains Ligand Efficiency and Permits Late‑Stage Diversification

The free secondary amine at N‑6 of 4‑hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid provides a chemically tractable handle for late‑stage diversification via reductive amination, amide coupling, or sulfonamide formation without perturbing the critical 4‑hydroxy/3‑carboxylic acid pharmacophore [REFS‑1]. SAR data from the Peese et al. series show that N‑6‑alkyl (e.g., N‑propyl) and N‑6‑arylsulfonamide derivatives of the 4‑hydroxy core retain sub‑micromolar HIV‑1 potency (EC₅₀ 0.04–0.3 µM), whereas pre‑alkylated congeners such as 6‑methyl‑2‑oxo‑1,5,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid suffer from reduced binding affinity due to loss of a productive interaction with the LEDGF/p75 pocket [REFS‑1][REFS‑2]. The unsubstituted NH also contributes 3 additional H‑bond donors relative to N‑6 alkyl analogs, improving ligand efficiency (LE ≈ 0.45 kcal·mol⁻¹ per heavy atom vs. LE ≈ 0.32 for N‑6 methyl analog) [REFS‑1].

HIV-1 integrase ALLINI Ligand efficiency late-stage functionalization

Carboxylic Acid at C‑3 Ensures Consistent Ionization State and Salt Formation for Biophysical Assays

The 3‑carboxylic acid group (predicted pKₐ ≈ 4.2 for the free base) confers aqueous solubility >2 mg·mL⁻¹ at pH 7.4 when formulated as the hydrochloride or dihydrochloride salt, facilitating direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell‑based assays without DMSO carry‑over artifacts [REFS‑1][REFS‑2]. Methyl ester analogs (e.g., 5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid methyl ester, CAS 1086392‑58‑6) are neutral, insoluble in aqueous buffer (<0.05 mg·mL⁻¹ at pH 7.4), and require in situ hydrolysis for biological evaluation, introducing variability across replicate experiments [REFS‑3].

Solubility ionization biophysical assays salt forms

Atom Economy and Synthetic Tractability vs. Highly Substituted Naphthyridine Cores

With a molecular formula C₉H₁₀N₂O₃ (194.19 g·mol⁻¹), 4‑hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid is the lightest member of the 4‑hydroxy‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid subfamily, providing maximal atom economy for fragment elaboration [REFS‑1]. Closely related 6‑substituted analogs carry significantly higher molecular weight (e.g., 6‑(cycloheptylmethyl)‑4‑hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid: C₁₇H₂₄N₂O₃, MW 304.39 Da) and introduce a pre‑installed hydrophobic group that restricts SAR exploration and reduces synthetic modularity [REFS‑2]. The unsubstituted core can be prepared in three steps from commercial 2‑chloro‑3‑formylpyridine, whereas 6‑substituted analogs require five to seven steps with lower overall yield [REFS‑1].

Synthetic accessibility atom economy building block medicinal chemistry

Procurement‑Relevant Application Scenarios for 4‑Hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic Acid


HIV‑1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Scaffold

The unsubstituted N‑6 position and 4‑hydroxy/3‑carboxylic acid pharmacophore establish this compound as the minimal core for designing ALLINIs that engage the LEDGF/p75 binding pocket of HIV‑1 integrase. Procurement is justified when initiating a structure‑based campaign that requires parallel N‑6 diversification (e.g., reductive amination with aldehydes, sulfonylation, amide coupling) to optimize antiviral potency (target EC₅₀ <0.05 µM) and rat oral bioavailability (target F% >30) as reported for advanced analogs [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) Screening Library Enrichment

With MW <200 Da, 4 H‑bond donors, and 5 H‑bond acceptors, the compound meets rule‑of‑three criteria for fragment libraries. Its >2 mg·mL⁻¹ aqueous solubility (as HCl salt) enables screening by SPR and ITC at concentrations up to 1 mM without cosolvent interference, unlike neutral ester analogs that precipitate under identical conditions. The 4‑hydroxy/oxo tautomer provides two distinct pharmacophoric states detectable in ¹H‑¹⁵N HSQC protein‑observed NMR, increasing the probability of hit identification against diverse targets [REFS‑2][REFS‑3].

ACAT Inhibition Probe for Atherosclerosis Target Validation

Naphthyridine‑3‑carboxylic acid derivatives bearing the 4‑hydroxy motif have demonstrated ACAT inhibitory activity in rat hepatic microsome and J774 macrophage assays (IC₅₀ values in the low µM range for optimized members of the series) [REFS‑4]. The title compound serves as a head‑group for synthesizing novel ACAT inhibitors where the N‑6 position is derivatized with arylalkyl linkers to occupy the sterol‑binding tunnel observed in related acyltransferase co‑crystal structures.

Custom Synthesis Starting Material for Chemically Diverse Naphthyridine Libraries

For CROs and internal med‑chem teams, purchasing the unsubstituted core rather than pre‑alkylated analogs eliminates the need for deprotection or functional group interconversion steps. The three‑step synthetic route from commercially available pyridine precursors and the commercial availability of the title compound in 95% purity support gram‑scale production, enabling production of 50–200 compound libraries with diverse N‑6, C‑2, and C‑3 modifications without supply‑chain bottlenecks [REFS‑5].

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